[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine
Description
Overview of Triazolopyrimidines in Heterocyclic Chemistry
Triazolopyrimidines constitute a fundamental class of bicyclic heterocyclic compounds that have gained substantial recognition in contemporary chemical research due to their remarkable structural diversity and extensive biological activities. These compounds feature a distinctive architecture wherein a triazole ring is fused to a pyrimidine ring, creating a robust aromatic system with unique electronic properties. The triazolopyrimidine scaffold has demonstrated exceptional versatility across various applications in drug design, with documented activities including anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma properties.
The significance of triazolopyrimidines in heterocyclic chemistry extends beyond their biological applications to encompass their role as synthetic intermediates and building blocks for more complex molecular architectures. The structural framework of triazolopyrimidines provides multiple sites for chemical modification, enabling the development of diverse chemical libraries with varied pharmacological profiles. The heterocyclic system exhibits remarkable stability under various reaction conditions while maintaining reactivity at specific positions, making it an attractive target for synthetic chemists seeking to develop novel compounds with enhanced properties.
Recent research has highlighted the metal-chelating properties of triazolopyrimidine heterocycles, which have been exploited for different applications including the development of platinum and ruthenium complexes investigated as potential anti-cancer agents. These metal complexes demonstrate how the fundamental triazolopyrimidine structure can be modified to access entirely new areas of chemical and biological activity. The hydrogen-bonding properties of the triazolopyrimidine heterocycle play an important role in determining the stability of metal complexes towards hydrolysis and aquation reactions.
The electronic properties of triazolopyrimidines are particularly noteworthy, as the ring system is isoelectronic with purines, making these heterocycles valuable as possible surrogates for purine rings in various biological contexts. This isoelectronic relationship has led to extensive investigations of triazolopyrimidine derivatives as potential isosteric replacements for naturally occurring purine-containing compounds. However, the versatility of the triazolopyrimidine scaffold extends beyond simple isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable absorption, distribution, metabolism, excretion, and pharmacokinetic properties.
Structural Significance of Triazolo[4,3-c]pyrimidin-5-amine
The specific compound triazolo[4,3-c]pyrimidin-5-amine possesses a molecular formula of C₅H₅N₅ and a molecular weight of 135.12 grams per mole, representing one of the most fundamental members of the triazolopyrimidine family with an amino substituent. The structural arrangement of this compound features a 1,2,4-triazole ring fused to a pyrimidine ring through positions 4 and 3, respectively, creating a distinctive bicyclic system with five nitrogen atoms distributed throughout the molecular framework. The presence of the amino group at the 5-position of the fused ring system introduces additional functionality that significantly influences both the chemical reactivity and potential biological activity of the compound.
The fusion pattern in triazolo[4,3-c]pyrimidin-5-amine creates a unique electronic environment that differs substantially from other triazolopyrimidine isomers. The specific positioning of nitrogen atoms within the bicyclic framework generates distinct patterns of electron density distribution, hydrogen bonding capabilities, and potential coordination sites for metal complexation. The amino group at position 5 serves as both a hydrogen bond donor and acceptor, while also providing a site for further chemical modification through standard amino group transformations such as acylation, alkylation, or condensation reactions.
The planarity of the triazolopyrimidine ring system in triazolo[4,3-c]pyrimidin-5-amine contributes to its aromatic stability and influences its potential for π-π stacking interactions with other aromatic systems. All atoms within the bicyclic framework adopt sp² hybridization, creating a delocalized π-electron system that encompasses six π electrons distributed across the fused ring structure. This electronic configuration contributes to the compound's stability while maintaining sufficient reactivity for synthetic elaboration and biological interaction.
The three-dimensional structure of triazolo[4,3-c]pyrimidin-5-amine exhibits specific geometric parameters that influence its molecular recognition properties and potential binding affinity to biological targets. The nitrogen atoms within the ring system create multiple sites for hydrogen bonding interactions, while the overall molecular shape and electronic distribution determine the compound's complementarity to various protein binding sites. The presence of multiple nitrogen atoms also makes this heterocycle an energy-rich system, which can contribute to its reactivity and stability under different chemical conditions.
Historical Development and Research Evolution
The historical development of triazolopyrimidine chemistry can be traced back to the early twentieth century, with the first report of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle appearing in 1909 through the work of Bulow and Haas. This foundational discovery established the basic synthetic principles for accessing fused triazole-pyrimidine systems and laid the groundwork for subsequent investigations into the broader family of triazolopyrimidine isomers. The early research focused primarily on establishing reliable synthetic methodologies and understanding the fundamental chemical properties of these novel heterocyclic systems.
The evolution of triazolopyrimidine research gained significant momentum during the latter half of the twentieth century as synthetic organic chemistry advanced and new analytical techniques became available for structure determination and characterization. The development of modern spectroscopic methods, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, enabled researchers to definitively establish the structures of various triazolopyrimidine isomers and study their chemical behavior in detail. This period saw the emergence of systematic investigations into the synthetic versatility and potential applications of triazolopyrimidine compounds across multiple disciplines.
A significant milestone in triazolopyrimidine research was the identification of naturally occurring compounds containing these heterocyclic frameworks, such as essramycin, which was isolated from the broth of marine Streptomyces species. This discovery demonstrated that triazolopyrimidine structures possess inherent biological relevance and provided additional motivation for investigating their potential therapeutic applications. The natural occurrence of these compounds also suggested that biological systems had evolved specific mechanisms for their biosynthesis and recognition.
The modern era of triazolopyrimidine research has been characterized by increasingly sophisticated approaches to structural modification and biological evaluation. Contemporary research efforts have focused on developing structure-activity relationships, optimizing synthetic methodologies, and exploring novel applications in areas ranging from medicinal chemistry to materials science. The availability of high-throughput synthetic and screening technologies has accelerated the pace of discovery and enabled the preparation of large compound libraries for systematic biological evaluation.
Recent developments in triazolopyrimidine chemistry have emphasized the importance of understanding isomeric relationships and their impact on biological activity. Researchers have recognized that seemingly minor structural differences between triazolopyrimidine isomers can result in dramatically different biological profiles, leading to more systematic investigations of structure-activity relationships. This understanding has guided the development of more targeted synthetic strategies and has contributed to the identification of compounds with enhanced selectivity and potency for specific biological targets.
Isomeric Diversity of Triazolopyrimidines
The triazolopyrimidine family encompasses eight distinct isomeric structures, each characterized by different fusion patterns between the triazole and pyrimidine ring systems. This isomeric diversity represents one of the most significant aspects of triazolopyrimidine chemistry, as each isomer exhibits unique structural, electronic, and biological properties that must be considered when designing compounds for specific applications. The eight isomers include various combinations of 1,2,3-triazole and 1,2,4-triazole rings fused to pyrimidine systems through different positions, creating a rich tapestry of structural possibilities.
| Triazolopyrimidine Isomer | Fusion Pattern | Stability Characteristics | Research Status |
|---|---|---|---|
| 1,2,4-triazolo[1,5-a]pyrimidine | Most stable configuration | High thermodynamic stability | Extensively studied |
| 1,2,4-triazolo[4,3-a]pyrimidine | Intermediate stability | Moderate stability | Well-characterized |
| 1,2,4-triazolo[4,3-c]pyrimidine | Good stability | Stable under normal conditions | Active research area |
| 1,2,4-triazolo[1,5-c]pyrimidine | Variable stability | Condition-dependent | Emerging research |
| 1,2,3-triazolo[1,5-a]pyrimidine | Moderate stability | pH-sensitive | Limited studies |
| 1,2,3-triazolo[4,5-d]pyrimidine | Good stability | Relatively stable | Moderate research |
| 1,2,3-triazolo[4,3-c]pyrimidine | Variable stability | Context-dependent | Specialized applications |
| 1,2,3-triazolo[1,5-c]pyrimidine | Lower stability | Less thermodynamically favored | Limited investigation |
The triazolo[4,3-c]pyrimidine isomer, which serves as the core structure for the compound under investigation, represents one of the more stable configurations within the triazolopyrimidine family. This particular fusion pattern creates a bicyclic system where the 1,2,4-triazole ring shares two adjacent carbon atoms with the pyrimidine ring, resulting in a structure that maintains aromatic stability while providing multiple sites for substitution and functionalization. The electronic properties of this isomer differ significantly from other triazolopyrimidine configurations due to the specific arrangement of nitrogen atoms and the resulting pattern of electron density distribution.
Research has demonstrated that the choice of triazolopyrimidine isomer can dramatically influence biological activity, with some isomers showing enhanced potency against specific targets while others exhibit improved selectivity or pharmacokinetic properties. This isomer-dependent activity profile has led to systematic investigations aimed at understanding the relationship between structural configuration and biological function. Molecular docking studies have revealed that different triazolopyrimidine isomers can adopt distinct binding modes when interacting with the same protein target, leading to varying degrees of binding affinity and selectivity.
The synthetic accessibility of different triazolopyrimidine isomers varies considerably, with some configurations requiring specialized synthetic approaches or specific reaction conditions for their preparation. The triazolo[4,3-c]pyrimidine framework can be accessed through multiple synthetic routes, including cyclization reactions starting from appropriately substituted precursors and rearrangement reactions of other triazolopyrimidine isomers. Understanding these synthetic relationships is crucial for developing efficient preparative methods and for designing synthetic strategies that can access specific isomers with desired substitution patterns.
Research Objectives and Scope
The primary research objectives surrounding triazolo[4,3-c]pyrimidin-5-amine encompass a comprehensive understanding of its structural properties, synthetic accessibility, chemical reactivity, and potential applications across multiple scientific disciplines. These objectives are driven by the recognition that this particular triazolopyrimidine derivative represents a valuable scaffold for the development of novel compounds with enhanced properties compared to existing alternatives. The specific positioning of the amino group at the 5-position provides unique opportunities for structural modification and functionalization that distinguish this compound from other triazolopyrimidine derivatives.
Contemporary research efforts are focused on elucidating the structure-activity relationships that govern the biological properties of triazolo[4,3-c]pyrimidin-5-amine derivatives. This includes systematic investigations of how different substitution patterns on the amino group and other positions of the bicyclic framework influence biological activity, selectivity, and pharmacokinetic properties. Researchers are particularly interested in understanding how the electronic properties of the triazolopyrimidine core interact with various substituents to modulate overall molecular behavior and biological recognition.
The scope of current research encompasses both fundamental chemical investigations and applied studies aimed at developing practical applications for triazolo[4,3-c]pyrimidin-5-amine derivatives. Fundamental studies include detailed characterization of the compound's spectroscopic properties, reactivity patterns, and thermodynamic stability under various conditions. These investigations provide the foundational knowledge necessary for designing more complex derivatives and understanding their behavior in different chemical and biological environments.
| Research Domain | Primary Focus Areas | Current Status | Future Directions |
|---|---|---|---|
| Synthetic Chemistry | Method development and optimization | Active development | Improved efficiency and selectivity |
| Structural Biology | Protein-ligand interactions | Emerging understanding | High-resolution structural studies |
| Medicinal Chemistry | Drug discovery applications | Promising preliminary results | Lead optimization and development |
| Materials Science | Electronic and optical properties | Preliminary investigations | Advanced material applications |
| Computational Chemistry | Molecular modeling and prediction | Growing sophistication | Machine learning integration |
Applied research objectives include the development of triazolo[4,3-c]pyrimidin-5-amine derivatives as potential therapeutic agents for various disease conditions. This research builds upon the established biological activity profiles of related triazolopyrimidine compounds and seeks to optimize these properties through rational structural modification. Particular emphasis is placed on developing compounds with improved selectivity, enhanced potency, and favorable pharmacokinetic profiles that could support clinical development efforts.
The interdisciplinary nature of triazolopyrimidine research necessitates collaboration between synthetic chemists, biochemists, pharmacologists, and computational scientists to fully realize the potential of triazolo[4,3-c]pyrimidin-5-amine as a chemical scaffold. This collaborative approach enables the integration of synthetic innovation with biological understanding and computational prediction to accelerate the discovery and development of novel compounds. Future research directions will likely emphasize the development of more sophisticated synthetic methodologies, enhanced understanding of structure-activity relationships, and the exploration of novel application areas that leverage the unique properties of this heterocyclic framework.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-7-2-1-4-9-8-3-10(4)5/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVXNWEZWMGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with formamide under heating conditions to form the desired triazolopyrimidine structure . Another approach involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .
Industrial Production Methods: Industrial production methods for [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of the triazolopyrimidine scaffold.
Scientific Research Applications
Structural Characteristics
[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine features a triazole ring fused with a pyrimidine moiety. This unique structure contributes to its chemical reactivity and biological properties. The presence of an amino group at the 5-position enhances its potential for further chemical modifications, making it a versatile scaffold for drug development.
Antiviral Activity
Research has indicated that derivatives of [1,2,4]triazolo[4,3-c]pyrimidin-5-amine exhibit antiviral properties. For instance, studies have shown that certain analogs can disrupt the RNA-dependent RNA polymerase complex of influenza viruses, demonstrating efficacy against viral replication at non-toxic concentrations . The ability to inhibit viral protein interactions positions this compound as a promising candidate for antiviral drug development.
Antitumor Properties
Compounds based on the [1,2,4]triazolo[4,3-c]pyrimidin-5-amine scaffold have been investigated for their antitumor activities. The metal-chelating properties of the triazole ring allow these compounds to interact with biological targets involved in cancer progression. Some derivatives have shown significant cytotoxic effects against various cancer cell lines .
Neurological Applications
The compound has also been explored for its potential in treating neurological disorders. Its structural similarity to purines suggests that it could act as a bioisostere for purine derivatives involved in neurotransmission. Research indicates that certain derivatives may exhibit anxiolytic and neuroprotective effects, making them candidates for further investigation in neuropharmacology .
Synthetic Methodologies
The synthesis of [1,2,4]triazolo[4,3-c]pyrimidin-5-amine and its derivatives can be achieved through various methods:
- One-step Synthesis : Efficient one-step procedures have been developed to synthesize various functionalized triazolo-pyrimidines with high yields and purity .
- Functionalization Techniques : The introduction of different substituents at key positions (e.g., C-5 and C-7) allows for the modulation of biological activity and selectivity toward specific targets.
Case Study 1: Antiviral Activity Against Influenza Virus
A study focused on synthesizing [1,2,4]triazolo[4,3-c]pyrimidin-5-amine derivatives demonstrated their ability to inhibit the PA-PB1 interaction crucial for influenza virus replication. The most promising derivative showed an IC50 value indicating effective inhibition at low concentrations without cytotoxicity .
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer potential of synthesized derivatives against various cancer cell lines. Notably, certain compounds exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents. This highlights the potential of [1,2,4]triazolo[4,3-c]pyrimidin-5-amine as a lead compound in anticancer drug discovery .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation . Additionally, its interaction with adenosine receptors has been studied, where it acts as an antagonist, modulating various physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Pyrazolo-Triazolo-Pyrimidine Derivatives
- SCH58261 (2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) :
Triazolo[2,3-c]pyrimidine Derivatives
- 8-Substituted 7-phenyl-1,2,4-triazolo[2,3-c]pyrimidin-5-amines :
Substituent Effects on Activity
- 2-Furanyl vs. Phenyl Groups :
- Fluorine Substitution :
Pharmacological Profiles and Selectivity
Adenosine Receptor Affinity
Table 1: Binding Affinity (Ki) of Selected Derivatives
Therapeutic Efficacy
- Cancer: SCH58261 inhibits metastasis in 4T1.2 breast carcinoma models by blocking A2AAR-mediated immunosuppression .
- Parkinson’s Disease : SCH 412348 (0.1–1 mg/kg) potentiates L-Dopa-induced rotations in PD models and reduces haloperidol-induced catalepsy .
- Depression : Preladenant exhibits antidepressant-like effects in forced swim and tail suspension tests .
Clinical and Preclinical Advantages
Biological Activity
The compound [1,2,4]triazolo[4,3-c]pyrimidin-5-amine has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine is a heterocyclic compound characterized by a triazole ring fused to a pyrimidine moiety. Its structural formula can be represented as follows:
This compound exhibits significant potential as an inhibitor of various kinases and other proteins involved in cellular signaling pathways.
The primary biological activity of [1,2,4]triazolo[4,3-c]pyrimidin-5-amine is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By binding to the active site of CDK2/cyclin A2 complex, it disrupts the normal progression of the cell cycle from the G1 phase to the S phase, leading to cell cycle arrest and apoptosis in cancer cells .
Key Mechanisms:
- Inhibition of CDK2 : The compound demonstrates potent inhibition with an IC50 value as low as 0.12 μM, significantly affecting cancer cell proliferation .
- Induction of Apoptosis : It has been shown to induce apoptosis in various cell lines by modulating apoptotic pathways and regulating proteins related to cell survival and death .
- Impact on Signaling Pathways : The compound affects several signaling pathways, including ERK and AKT pathways, which are crucial for cell survival and proliferation.
Anticancer Activity
Numerous studies have reported the anticancer properties of [1,2,4]triazolo[4,3-c]pyrimidin-5-amine against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 3.91 | CDK2 inhibition |
| HCT-116 | 0.53 | Tubulin polymerization inhibition |
| HepG-2 | 6.05 | Induction of apoptosis |
The compound has shown superior cytotoxicity against these cell lines compared to standard treatments, making it a promising candidate for further development in oncology .
Antiviral Activity
Recent research has also explored the antiviral potential of derivatives of [1,2,4]triazolo[4,3-c]pyrimidin-5-amine against SARS-CoV-2. Compounds derived from this scaffold exhibited promising antiviral activity with lower IC50 values compared to established protease inhibitors like Lopinavir .
Case Studies
- Inhibition of ERK Signaling : A study demonstrated that specific derivatives could inhibit the ERK signaling pathway effectively, leading to decreased phosphorylation levels and subsequent cell growth inhibition in MGC-803 cells. This study highlights the compound's potential as a targeted therapy in cancers driven by aberrant ERK signaling .
- Antiproliferative Effects : Another investigation found that certain derivatives exhibited significant antiproliferative effects against Leishmania species, indicating a broader spectrum of activity beyond typical cancer targets. This suggests that [1,2,4]triazolo[4,3-c]pyrimidin-5-amine could be explored for its potential in treating parasitic infections as well .
Q & A
Q. Basic Research Focus
- HPLC-MS : Quantifies purity (>95%) and detects regioisomeric byproducts (e.g., [1,5-c] vs. [4,3-c] isomers) .
- X-ray crystallography : Resolves ambiguities in fused-ring systems; e.g., methanol disolvate structures confirm hydrogen bonding networks .
- Elemental analysis : Validates stoichiometry (e.g., CHNO for SCH58261) .
How do structural modifications enhance selectivity for adenosine receptor subtypes?
Q. Advanced Research Focus
- Substituent engineering : 2-Furyl groups at position 2 improve A2A selectivity (1,000-fold over A1), while phenethyl chains at N7 reduce off-target binding .
- Docking studies : Molecular dynamics simulations identify key interactions (e.g., π-π stacking with Phe168 in A2A) . Preladenant derivatives with piperazinyl-ethyl side chains achieve sub-nanomolar K values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
